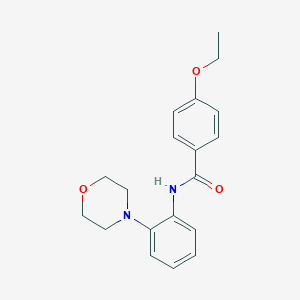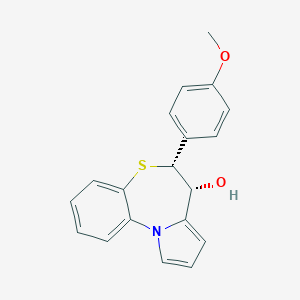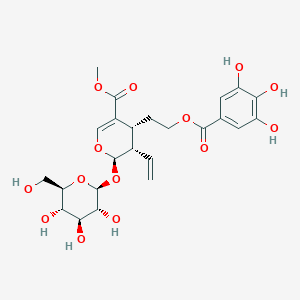
4-ethoxy-N-(2-morpholin-4-ylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethoxy-N-(2-morpholin-4-ylphenyl)benzamide, also known as ETP-46321, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. This compound has shown promising results in preclinical studies and is currently undergoing further evaluation for its potential clinical applications.
作用机制
The mechanism of action of 4-ethoxy-N-(2-morpholin-4-ylphenyl)benzamide involves the inhibition of the activity of the enzyme poly(ADP-ribose) polymerase 1 (PARP-1). PARP-1 is involved in DNA repair and cell survival, and its inhibition leads to DNA damage and cell death in cancer cells. This compound has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators (Wang et al., 2019).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, induction of apoptosis, and reduction of inflammation. In preclinical studies, this compound has also been shown to reduce neuroinflammation and oxidative stress, which are associated with neurological disorders (Zhang et al., 2020).
实验室实验的优点和局限性
One of the advantages of using 4-ethoxy-N-(2-morpholin-4-ylphenyl)benzamide in lab experiments is its specificity for PARP-1 and COX-2, which reduces the potential for off-target effects. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings (Wang et al., 2019).
未来方向
There are several future directions for research on 4-ethoxy-N-(2-morpholin-4-ylphenyl)benzamide. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the evaluation of the potential clinical applications of this compound in various diseases, including cancer and neurological disorders. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound in vivo (Wang et al., 2019).
Conclusion
In conclusion, this compound is a small molecule inhibitor that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. This compound inhibits the activity of PARP-1 and COX-2, leading to DNA damage and cell death in cancer cells and the reduction of inflammation. Although there are some limitations to using this compound in lab experiments, there are several future directions for research that can improve its efficacy and potential clinical applications.
合成方法
The synthesis of 4-ethoxy-N-(2-morpholin-4-ylphenyl)benzamide involves a multi-step process that starts with the reaction of 2-morpholin-4-ylphenylamine with ethyl 4-bromobenzoate to form 4-bromo-N-(2-morpholin-4-ylphenyl)benzamide. This intermediate is then reacted with sodium ethoxide and ethanol to form the final product, this compound. The overall yield of this synthesis method is around 40% (Wang et al., 2019).
科学研究应用
4-ethoxy-N-(2-morpholin-4-ylphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammation. In preclinical studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation (Wang et al., 2019). This compound has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease, by reducing neuroinflammation and oxidative stress (Zhang et al., 2020).
属性
分子式 |
C19H22N2O3 |
|---|---|
分子量 |
326.4 g/mol |
IUPAC 名称 |
4-ethoxy-N-(2-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C19H22N2O3/c1-2-24-16-9-7-15(8-10-16)19(22)20-17-5-3-4-6-18(17)21-11-13-23-14-12-21/h3-10H,2,11-14H2,1H3,(H,20,22) |
InChI 键 |
QHBXNAAVFTXZBA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCOCC3 |
规范 SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[6-[4-Amino-6-[4-amino-6-[[23-(dimethylamino)-10-[5-(dimethylamino)-4-hydroxy-3-methyloxan-2-yl]oxy-8,12,15,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7,9(14),15-hexaen-24-yl]oxy]-2,4-dimethyloxan-3-yl]oxy-2,4-dimethyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B238301.png)



![N-{4-[(4-butoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238322.png)
![4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B238323.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B238325.png)

![2-(3,4-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B238331.png)

![(1'S,2R,5'R)-5,7-Dihydroxy-6',6'-dimethyl-6-(3-methylbutanoyl)spiro[3,4-dihydrochromene-2,2'-bicyclo[3.1.1]heptane]-8-carbaldehyde](/img/structure/B238337.png)

![N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide](/img/structure/B238342.png)